Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate

Overview

Description

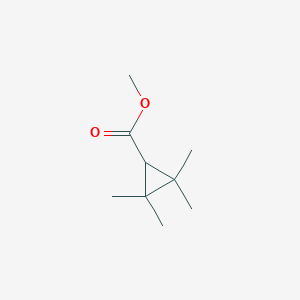

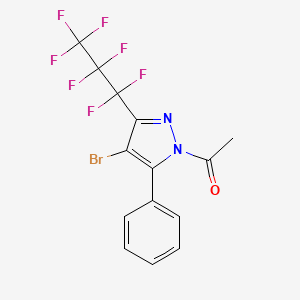

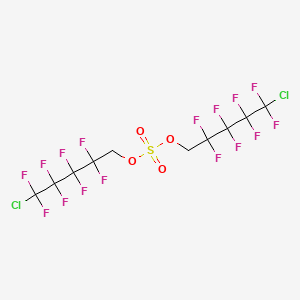

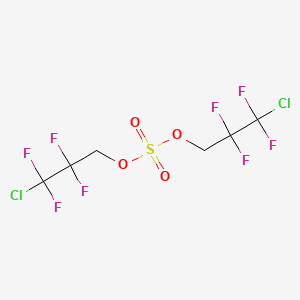

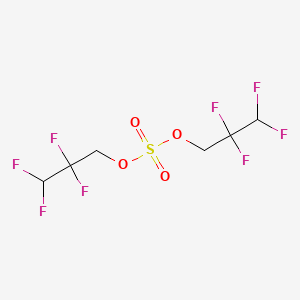

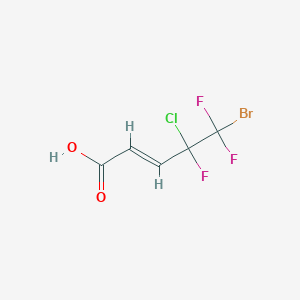

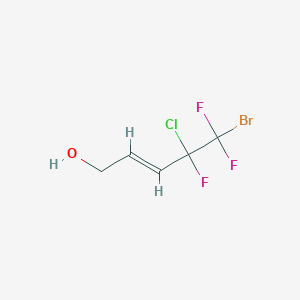

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a chemical compound with the molecular formula C9H16O2 . It is an inactive cyclopropyl analog of valproic acid, a major antiepileptic drug . It is also used as an intermediate in the synthesis of the pesticide fenpropathrin .

Molecular Structure Analysis

The molecular structure of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate consists of a cyclopropane ring with four methyl groups attached to the 2 and 3 positions, and a carboxylate group attached to the 1 position .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate are not fully detailed in the search results. It has a molecular weight of 156.22 g/mol . More specific properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Insecticide and Acaricide

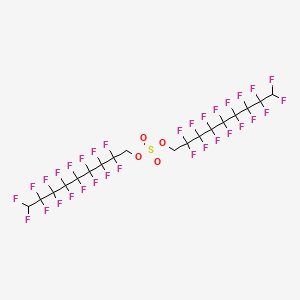

Fenpropathrin is a broad-spectrum pyrethroid insecticide and acaricide . It’s used to control many species of mites and other insects .

Agricultural Applications

Fenpropathrin is used in various agricultural applications. For example, it’s used on fruit including apples, citrus, currants, grapes, and peaches; vegetables including beans, cabbage, cucumber, aubergine; as well as cotton, hops, and maize .

Environmental Persistence

Fenpropathrin may be persistent in both soil systems and water bodies depending upon local conditions . This makes it a subject of interest in environmental science research.

Ecotoxicology

Fenpropathrin is highly toxic to bees, fish, and aquatic invertebrates, and moderately toxic to birds, earthworms, and algae . This has implications for ecosystems and biodiversity, and is a key area of study in ecotoxicology .

Human Health Impact

Fenpropathrin is also moderately toxic to humans via the oral route . Understanding its impact on human health is crucial, especially for those who may be exposed to it in agricultural settings.

Photolysis Products

Fenpropathrin undergoes photolysis, and its products include α-carbamoyl-3-phenoxybenzyl-2,2,3,3-tetramethylcyclopropanecarboxylate and 3-phenoxybenzoic acid . The study of these products can provide insights into the environmental fate of Fenpropathrin.

Mechanism of Action

Target of Action

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is a chemical compound that is structurally similar to Fenpropathrin . Fenpropathrin is a broad-spectrum pyrethroid insecticide and acaricide . The primary targets of these compounds are voltage-gated membrane channels in insects . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to the voltage-gated membrane channels . This binding disrupts the normal functioning of these channels, leading to an overstimulation of the nervous system in insects. This overstimulation eventually leads to the paralysis and death of the insect .

Biochemical Pathways

It is known that the compound affects the functioning of voltage-gated membrane channels . These channels are involved in various biochemical pathways related to the transmission of signals in the nervous system.

Result of Action

The result of the action of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate is the disruption of normal nervous system function in insects, leading to their paralysis and death . This makes the compound effective as an insecticide and acaricide.

Action Environment

The efficacy and stability of Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate can be influenced by various environmental factors. For instance, residues of Fenpropathrin, a similar compound, have been found in sediment samples, indicating potential environmental persistence The compound’s action may also be affected by factors such as temperature, pH, and the presence of other chemicals in the environment

properties

IUPAC Name |

methyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)6(7(10)11-5)9(8,3)4/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSINZTMZSOWVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233579 | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

CAS RN |

2415-95-4 | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2,3,3-tetramethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)